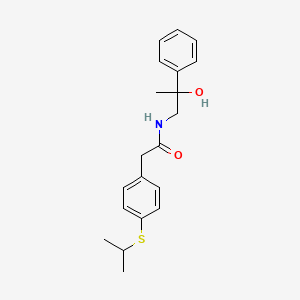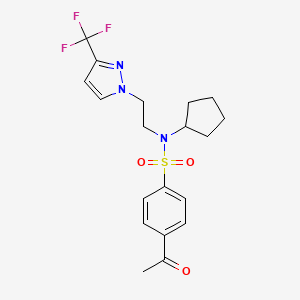
2,5-二氯-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a chemical of interest in the field of organic chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involved the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. This reaction was found to be diastereoselective in pyridine, yielding only the trans isomer of the tetrahydroisoquinoline carboxylic acid, which was further transformed into various tetrahydroisoquinolinones with pharmacological interest .
Molecular Structure Analysis
The molecular structure of compounds related to "2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" can be complex, involving multiple rings and functional groups. For example, the reaction of N-(Dichloromethylene)benzamide with amidines led to the formation of oxo-s-triazines, demonstrating the reactivity of dichloromethylene groups in forming condensed heterocyclic systems . This suggests that the dichloro groups in the compound of interest may also participate in similar reactions to form complex molecular structures.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, showing that N-(Dichloromethylene)benzamide can react with cyclic and open-chain amidines to produce oxo-s-triazines . This indicates that the dichloro moiety in "2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" may also be reactive towards nucleophiles, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. Typically, such compounds may exhibit significant solubility in organic solvents, and their physical properties like melting points and boiling points can be influenced by the presence of substituents and the overall molecular conformation .
科学研究应用
- 研究发现: IC245 在 LDL-C 水平轻度升高的患者中表现出抗血脂异常活性。 口服给药,剂量范围为 50 至 200 毫克,持续两周,可有效降低 LDL-C 水平 .
抗血脂异常活性
甲状腺激素受体调节
EZH2 抑制
甲状腺激素受体 β 激动剂
作用机制
Target of Action
It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s physical and chemical properties such as its density (16±01 g/cm3), boiling point (4817±450 °C at 760 mmHg), and molecular weight (263079) suggest that it may have certain pharmacokinetic characteristics . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
属性
IUPAC Name |
2,5-dichloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-2-4-13(18)12(8-10)16(22)19-11-3-5-14-9(7-11)1-6-15(21)20-14/h2-5,7-8H,1,6H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTMFTHFUVKOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)
![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)
![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)
![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)
![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)



![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)